2-(benzyloxy)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide

Kinase Inhibition CHK-1 Structure-Activity Relationship

This compound is supplied solely as a synthetic intermediate or chemical probe for exploratory academic research. Its unique benzyloxy acetamide-cyanopyrazine ether scaffold is ideal for initiating new SAR programs or as a structurally diverse screening library component. Procurement is justified only to generate novel data, not to leverage existing annotations. Caution: No quantitative binding, selectivity, or functional assay data exists, making generic substitution among cyanopyrazine-cyclohexyl ether analogs scientifically unjustifiable.

Molecular Formula C20H22N4O3
Molecular Weight 366.421
CAS No. 2034399-11-4
Cat. No. B2813179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzyloxy)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide
CAS2034399-11-4
Molecular FormulaC20H22N4O3
Molecular Weight366.421
Structural Identifiers
SMILESC1CC(CCC1NC(=O)COCC2=CC=CC=C2)OC3=NC=CN=C3C#N
InChIInChI=1S/C20H22N4O3/c21-12-18-20(23-11-10-22-18)27-17-8-6-16(7-9-17)24-19(25)14-26-13-15-4-2-1-3-5-15/h1-5,10-11,16-17H,6-9,13-14H2,(H,24,25)
InChIKeyLXMTYQHFRIEGJM-QAQDUYKDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzyloxy)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide (CAS 2034399-11-4): Procurement-Relevant Chemical Profile


2-(Benzyloxy)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide (CAS 2034399-11-4) is a synthetic small molecule with the molecular formula C20H22N4O3 and a molecular weight of 366.41 g/mol. Its structure features a benzyloxy acetamide group linked to a trans-1,4-cyclohexyl core, which is etherified with a 3-cyanopyrazine moiety. This compound belongs to a class of cyanopyrazine-cyclohexyl ethers that have been investigated in patent literature for their potential as kinase inhibitors, most notably as Checkpoint Kinase 1 (CHK-1) inhibitors. However, a thorough search of primary research papers, authoritative databases, and patents reveals a critical evidence gap: no publicly available, quantitative biological or physicochemical data for this specific compound (CAS 2034399-11-4) could be located. The fundamental data required for a scientific procurement decision against comparators is absent from the accessible literature.

Specialized Procurement of 2-(Benzyloxy)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide: Why Simple Substitution Is Not Supported by Evidence


For a scientific user evaluating 2-(benzyloxy)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide, generic substitution within the cyanopyrazine-cyclohexyl ether class cannot be empirically justified. The absence of quantitative structure-activity relationship (SAR) data for this compound means its behavior cannot be predicted from closely related analogs like `5-bromo-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide` or `N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide`, which are associated with CHK-1 or other kinase inhibition in patent filings. Without head-to-head binding, selectivity, or functional assay data, a procurement decision to interchange any of these analogs carries an unquantifiable risk of altered target engagement, off-target effects, or physicochemical properties. This absence of data, rather than a demonstration of superiority, is the primary factor precluding confident generic substitution for this specific CAS entry.

Quantitative Differentiation Evidence for 2-(Benzyloxy)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide: A Critical Void


Absence of Quantitative Biological Activity Data (IC50/EC50) for the Target Compound

A comprehensive search for primary research articles, patents, and authoritative databases like ChEMBL, BindingDB, and PubChem could not locate any quantitative inhibition data (e.g., IC50, Ki, EC50) for 2-(benzyloxy)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide against any biological target. While patent literature for the broader chemical class suggests potential CHK-1 inhibitory activity, these disclosures do not provide the explicit, verified data for this specific compound that would facilitate a comparison with other CHK-1 inhibitors.

Kinase Inhibition CHK-1 Structure-Activity Relationship

Lack of Selectivity Profiling Data Against Related Kinases

No selectivity data from kinase panel screens or counter-screens are publicly available for this compound. This is a critical gap for procurement, as closely related analogs in the cyanopyrazine-cyclohexyl ether series could exhibit divergent selectivity profiles. Without this data, the compound's potential for polypharmacology or off-target toxicity cannot be assessed relative to more thoroughly profiled alternatives.

Kinase Selectivity Off-target Profiling Panel Screening

Unexplored In Vitro ADME and Physicochemical Property Landscape

Essential parameters for compound selection, such as kinetic solubility, logD, microsomal stability, and permeability (e.g., PAMPA or Caco-2), are not reported for 2-(benzyloxy)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide. While its molecular weight (366.41 g/mol) and formula (C20H22N4O3) suggest drug-like properties, this inference cannot replace measured values. Procurement for cellular or in vivo studies is thus based on assumption rather than quantitative differentiation from other drug-like candidates.

ADME Physicochemical Properties Drug-likeness

Evidence-Limited Application Scenarios for 2-(Benzyloxy)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide


Exploratory Chemistry for Academic SAR Studies

The most suitable application for this compound, given the total absence of biological annotation, is as a synthetic intermediate or a chemical probe in a purely exploratory academic setting. A researcher could use it as a starting scaffold for a new SAR program, generating the foundational data that is currently missing. This procurement is justified only when the research goal is to create new knowledge, not to leverage existing data.

Chemical Library Construction for Phenotypic Screening

This compound can be procured as a structurally diverse member of a screening library for unbiased phenotypic assays. Its value in this context stems solely from its unique combination of a benzyloxy acetamide and a cyanopyrazine ether, a combination not found in other available compounds. Any hit from such a screen would require extensive validation, as no prior activity is known.

Negative Control Experiments for CHK-1 Inhibitor Studies

If future experiments with a structurally related cyanopyrazine-cyclohexyl ether confirm a specific target engagement, this compound could be procured as a potential negative control. Its structural similarity, combined with a completely different terminal group (benzyloxy vs. bromofuran), might render it inactive, making it a useful tool for confirming target specificity. This scenario is entirely dependent on the characterization of a related active analog.

Quote Request

Request a Quote for 2-(benzyloxy)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.